molecular formula C20H32Ti B1505991 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) CAS No. 216107-76-5

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)

Cat. No.: B1505991
CAS No.: 216107-76-5
M. Wt: 320.3 g/mol
InChI Key: NDQCBAXKNBXCHJ-UHFFFAOYSA-N
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Description

. This compound is known for its stability and reactivity, making it a valuable component in scientific research and industrial applications.

Chemical Reactions Analysis

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of titanium oxides, while substitution reactions may result in the replacement of ligands attached to the titanium center .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules. In biology and medicine, it may be explored for its potential use in drug development and as a component in biomedical devices. In the industry, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) is utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the titanium center, which can undergo various coordination and redox reactions. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

When compared to other similar compounds, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) stands out due to its unique structure and reactivity. Similar compounds include other titanium cyclopentadienyl complexes, such as Titanium(4+) bis(cyclopentadienyl) dichloride and Titanium(4+) bis(indenyl) dichloride. These compounds share some similarities in their coordination chemistry but differ in their specific ligands and reactivity profiles .

Properties

IUPAC Name

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQCBAXKNBXCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621868
Record name Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216107-76-5
Record name Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Reactant of Route 2
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Reactant of Route 3
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Reactant of Route 4
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Reactant of Route 5
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Reactant of Route 6
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)

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